3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12-13(2)21-11-23(18(12)25)10-15(24)22-8-4-5-14(9-22)27-17-16(26-3)19-6-7-20-17/h6-7,11,14H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTKVPIOCGHPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can involve multi-step organic synthesis techniques. Typically, the process starts with the preparation of the key intermediates. The pyrazine and piperidine moieties can be synthesized separately through established organic reactions and subsequently linked via an etherification process. The final assembly involves coupling these intermediates under controlled conditions, typically involving base catalysis and specific reaction temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthetic route may be optimized to minimize costs and maximize efficiency. This could involve the use of alternative, more cost-effective reagents, and conditions, scaling up the reactions in large reactors, and employing continuous flow chemistry techniques. Additionally, purification steps such as crystallization, distillation, and chromatography are refined to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one can undergo several types of chemical reactions:
Oxidation and Reduction: : The compound can undergo oxidation or reduction at the pyrazine ring or the piperidine moiety, which could potentially alter its chemical properties.
Substitution Reactions: : Substitution at the methoxypyrazine moiety or the dimethylpyrimidinone ring is possible, particularly nucleophilic substitution reactions.
Hydrolysis: : The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents such as lithium aluminium hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Halides or nucleophiles like amines or thiols can be used under basic conditions.
Hydrolysis: : Dilute acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The major products depend on the reaction type. For instance, oxidation may yield N-oxides, while reduction could result in alcohol derivatives or de-oxygenated products. Substitution reactions will introduce new functional groups, altering the compound's bioactivity.
Scientific Research Applications
Research indicates that this compound demonstrates diverse biological activities, making it a candidate for further investigation in several therapeutic areas:
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has been evaluated for its anticancer effects, with initial findings indicating that it may induce apoptosis in cancer cell lines. Mechanistic studies suggest that it modulates key signaling pathways involved in cell proliferation and survival, which are critical for cancer progression.
Anti-inflammatory Effects
Due to its structural features, the compound may interact with inflammatory mediators, reducing the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A derivative structurally related to this compound was tested for anticancer properties in xenograft models. The study revealed significant tumor growth inhibition correlated with increased markers of apoptosis in treated tissues.
Case Study 2: Neurological Effects
Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated a notable reduction in cell death rates when treated with these compounds, highlighting their potential therapeutic applications in neurodegenerative diseases.
Mechanism of Action
The mechanism by which 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The piperidine and pyrimidinone rings facilitate this binding through hydrogen bonding and hydrophobic interactions, potentially modulating biological pathways related to disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of molecules characterized by a pyrimidinone-piperidine-acetyl backbone with variable substituents. Below is a detailed comparison with analogous compounds:
Substituent Variations on the Piperidine Ring
- 3-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 2177060-76-1): Replaces the methoxypyrazine group with a 1,3,4-thiadiazol-2-yloxy substituent. Molecular weight: 349.4 g/mol (vs. ~397.4 g/mol for the target compound) .
- 3-(2-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one (CAS 1706104-25-7): Features a cyclopropyl-oxadiazole-methyl group on the piperidine. Molecular formula: C₂₀H₂₅N₅O₃ (vs. C₁₉H₂₃N₅O₄ for the target compound) .
Core Modifications
- 3-(1-(2-(4,5-Dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 2034519-04-3): Replaces the pyrimidin-4(3H)-one core with a pyrido[2,3-d]pyrimidin-4(3H)-one system. Molecular weight: 394.4 g/mol .
Heterocyclic Replacements
- 6-(5-Methylpyrazin-2-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098096-10-5):
Data Table: Structural and Molecular Comparison
Structural Implications for Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may enhance solubility through polarity, whereas thiadiazole or oxadiazole substituents (e.g., CAS 2177060-76-1) could improve binding affinity via additional hydrogen-bonding sites .
- Conformational Flexibility : Piperidine puckering (quantified via Cremer-Pople coordinates) influences the spatial orientation of substituents, impacting target engagement .
- Molecular Weight and Lipophilicity: Larger substituents (e.g., pyrido[2,3-d]pyrimidinone in CAS 2034519-04-3) increase molecular weight and may reduce blood-brain barrier penetration .
Biological Activity
The compound 3-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure combines a piperidine ring, a methoxypyrazine moiety, and a pyrimidinone core, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 333.40 g/mol . The structural features include:
- Piperidine ring : Enhances binding affinity to biological targets.
- Methoxypyrazine moiety : Known for interactions with various enzymes and receptors.
- Pyrimidinone core : Contributes to stability and bioavailability.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The methoxypyrazine component is known to interact with phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. Selective PDE4 inhibitors have been linked to anti-inflammatory effects and are under investigation for conditions like asthma and COPD .
- Receptor Modulation : The piperidine ring may enhance the compound's ability to modulate neurotransmitter receptors, potentially influencing neurological pathways.
In Vitro Studies
Initial studies suggest that this compound exhibits significant biological activities:
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation by inhibiting PDE4 activity. For instance, PDE inhibitors have demonstrated the ability to decrease eosinophil activation in models of asthma .
- Neuroprotective Properties : The interaction with neurotransmitter systems suggests potential applications in treating neurological disorders, including anxiety and depression.
In Vivo Studies
Limited in vivo studies have been conducted; however, related compounds have shown promise:
- Efficacy in Animal Models : Compounds structurally similar to the target compound have demonstrated significant improvements in models of inflammation and neurodegeneration, indicating potential therapeutic benefits .
Case Study 1: PDE4 Inhibition
A study on selective PDE4 inhibitors revealed that compounds with similar structures to our target exhibited IC50 values ranging from 140 nM to 550 nM in various assays. These findings suggest that our compound may also possess potent inhibitory activity against PDE4, contributing to its anti-inflammatory effects .
Case Study 2: Neuroprotective Effects
Research on related pyrazine derivatives has highlighted their neuroprotective properties through modulation of GABA receptors. This raises the possibility that our compound could exhibit similar effects, warranting further investigation into its potential as a treatment for neurodegenerative diseases .
Comparative Analysis
To better understand the significance of our compound's structure, we can compare it with other related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Compound A | C16H19N3O3S | Contains a sulfonamide group | Potential anti-inflammatory |
| Compound B | C15H18N4O3 | Incorporates a piperazine moiety | Enhanced CNS activity |
| Compound C | C14H19N5O4 | Features an imidazolidinone core | Neuroprotective effects |
Q & A
Q. How can researchers address low solubility in aqueous media without altering the core structure?
- Methodological Answer : Develop salt forms (e.g., hydrochloride) or co-crystals with succinic acid. Use nanoformulation techniques (liposomes or PEGylation) to improve bioavailability. Solubility parameters (Hansen solubility spheres) guide excipient selection. For pyrimidinones, cyclodextrin inclusion complexes have increased solubility by 10–20x in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
